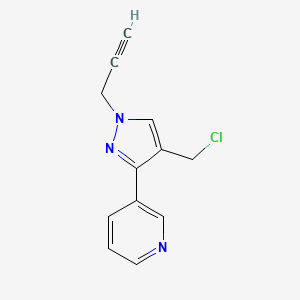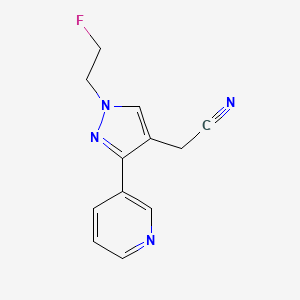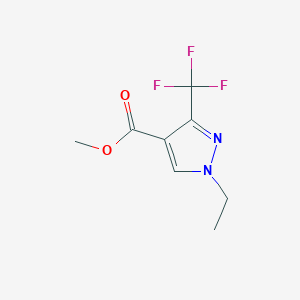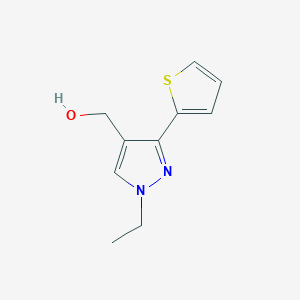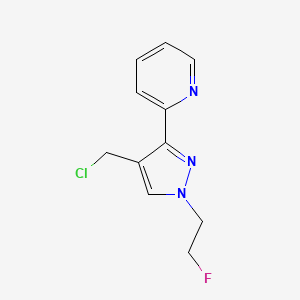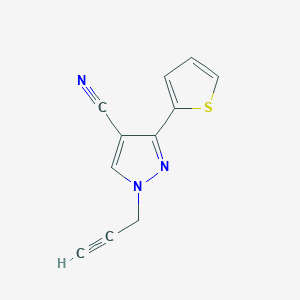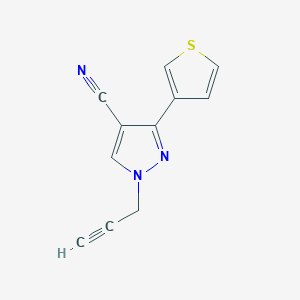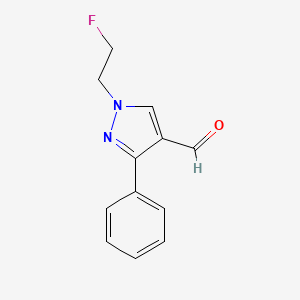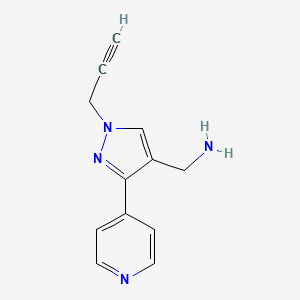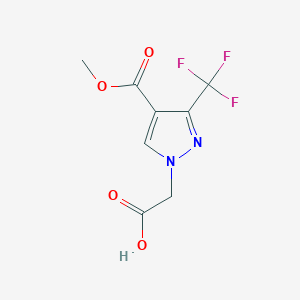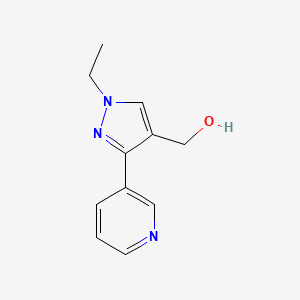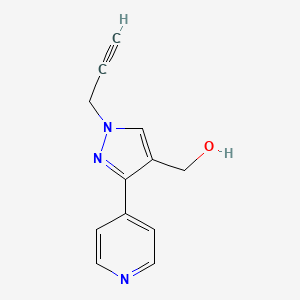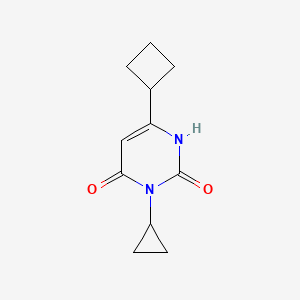
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-C3-THP) is a novel cyclic organic compound with an interesting chemical structure and potential applications in a wide range of scientific fields. 6-C3-THP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential applications in a wide range of scientific fields, including biochemistry, biophysics, medicinal chemistry, and drug discovery. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been studied for its potential to act as a potent inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other xenobiotics. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione binds to the active site of the enzymes DHODH, CYP450, and AChE and inhibits their activity. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through electrostatic interactions, as the compound has both positive and negative charges.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have not yet been fully elucidated. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has the potential to inhibit the activity of the enzymes DHODH, CYP450, and AChE, which could lead to a decrease in the production of pyrimidines, the metabolism of drugs and other xenobiotics, and the breakdown of acetylcholine, respectively. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the growth of several bacterial and fungal species, suggesting that it may have potential antimicrobial applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments include its relatively low cost, its stability in aqueous solution, and its ability to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively easy to synthesize and can be stored at room temperature for long periods of time. The main limitation of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its lack of selectivity, as it has the potential to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has not yet been tested in vivo, so its safety and efficacy in living organisms is not yet known.
Orientations Futures
The potential future directions for 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments and drug discovery. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be tested in vivo to assess its safety and efficacy in living organisms. Additionally, further research could be conducted to investigate the potential of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to act as an antimicrobial agent. Finally, further research could
Propriétés
IUPAC Name |
6-cyclobutyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-9(7-2-1-3-7)12-11(15)13(10)8-4-5-8/h6-8H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNPTTZNXOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




